NNC-05-2045 hydrochloride
CAS No.: 184845-18-9
Cat. No.: VC0537404
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184845-18-9 |
---|---|
Molecular Formula | C27H31ClN2O2 |
Molecular Weight | 451 g/mol |
IUPAC Name | 1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H |
Standard InChI Key | DJPCDHSNVBLOJP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characterization
NNC-05-2045 hydrochloride is a hydrochloride salt of a carbazole-piperidinol derivative. Its IUPAC name, 1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol hydrochloride, reflects a bifunctional structure combining a carbazole moiety (for transporter interaction) and a methoxyphenyl-piperidinol group (for receptor modulation) . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 451 g/mol | |
Solubility | 50 mg/mL in DMSO; <5.64 mg/mL in ethanol | |
Purity | ≥98% (HPLC) | |
Storage Conditions | -20°C (long-term); 0–4°C (short-term) |
The compound’s stereochemistry and planar carbazole system facilitate interactions with hydrophobic transporter domains, while the protonated piperidinol group enhances aqueous solubility .
Synthetic and Analytical Data
Synthesis involves alkylation of 9H-carbazole with 1-bromo-3-chloropropane, followed by coupling to 4-(4-methoxyphenyl)piperidin-4-ol and subsequent hydrochloride salt formation . Analytical confirmation via HPLC and mass spectrometry (MS) ensures batch consistency, with a characteristic [M+H]⁺ peak at m/z 451.2 .
Pharmacological Profile
Target Affinity and Selectivity
NNC-05-2045 hydrochloride exhibits multi-target activity, with primary effects on GABA transporters and secondary receptor interactions:
GABA Transporter Inhibition
The compound non-selectively inhibits GABA transporters, showing the following half-maximal inhibitory concentrations (IC₅₀):
Transporter Subtype | IC₅₀ (μM) | Model System | Source |
---|---|---|---|
BGT-1 (mGAT-2) | 10.6 | Recombinant hBGT-1 | |
GAT-1 | 29.62 | Rat cortical synaptosomes | |
GAT-3 | 22.51 | Rat thalamic synaptosomes |
Compared to tiagabine (GAT-1 IC₅₀ = 0.11 μM), NNC-05-2045 is less potent but broader in subtype coverage .
Receptor Binding
Secondary targets include:
These off-target effects may contribute to its in vivo neuroprotective profile but raise concerns about cardiovascular and extrapyramidal side effects .
Mechanism of Action
GABAergic Modulation
NNC-05-2045 hydrochloride elevates synaptic GABA levels by blocking its reuptake via BGT-1 and GAT-3 transporters. In microdialysis studies, perfusion with 100 μM NNC-05-2045 increased extracellular GABA to 251% of baseline in the hippocampus and 298% in the thalamus . This dual-region enhancement contrasts with tiagabine’s hippocampal selectivity (645% increase), suggesting broader neuromodulatory potential .
Anticonvulsant Pathways
The compound suppresses seizure propagation through:
-
Tonic Inhibition Enhancement: Prolonged GABAₐ receptor activation in the substantia nigra pars reticulata (SNr) .
-
Thalamocortical Circuit Stabilization: GABA elevation in the thalamus reduces hyperexcitability during audiogenic seizures .
Preclinical Efficacy Data
In Vitro Studies
-
GABA Uptake Inhibition: IC₅₀ = 4.4 μM in rat cortical synaptosomes .
-
Neuropathic Pain Models: 0.3 mg/kg (intrathecal) reversed mechanical allodynia in partial sciatic ligation (PSL) mice .
In Vivo Anticonvulsant Effects
Model | ED₅₀ (μmol/kg) | Outcome | Source |
---|---|---|---|
DBA/2 Audiogenic Seizures | 19 | Tonic convulsion suppression | |
Maximal Electroshock (MES) | 73 | Hindlimb extension prevention | |
Pentylenetetrazol (PTZ) | 26 | Tonic seizure delay |
NNC-05-2045 outperformed SNAP-5114 (GAT-3 inhibitor) in MES and PTZ models, underscoring its multi-target advantage .
Comparative Analysis with Related Inhibitors
Tiagabine (GAT-1 Selective)
SNAP-5114 (GAT-3 Selective)
NNC-05-2045’s Unique Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume